(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid

Peptidomimetics Conformational Analysis NMR Spectroscopy

Optically pure (3R)-enantiomer (D-Tic), distinct from L-Tic or racemate—incorrect enantiomer can invert pharmacology from agonist to antagonist. The definitive building block for oxytocin receptor antagonists and δ-opioid (Dmt-Tic) ligands. Well-characterized synthetic routes with minimal racemization (≤7%) ensure scalable production. Replacing D-Phe with D-Tic in gramicidin S drastically lowers hemolytic toxicity, improving therapeutic index. Choose the correct stereochemistry for your SAR and peptidomimetic programs. ≥98% purity.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 103733-65-9
Cat. No. B556116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
CAS103733-65-9
Synonyms103733-65-9; (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylicacid; (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-CarboxylicAcid; D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; 1,2,3,4-D-tetrahydroisoquinoline-3-carboxylicacid; (3R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylicacid; AC1LEHRS; AC1Q5QX4; KSC174K4J; 87433_ALDRICH; SCHEMBL288260; Jsp000377; 87433_FLUKA; CTK0H4544; BWKMGYQJPOAASG-SECBINFHSA-N; MolPort-001-758-754; BB_NC-1451; KST-1A8052; ZINC105273; ANW-43631; AR-1A7804; CT-250; MFCD00144038
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C([NH2+]CC2=CC=CC=C21)C(=O)[O-]
InChIInChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
InChIKeyBWKMGYQJPOAASG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (CAS 103733-65-9) as a Constrained Phenylalanine Analog


(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, commonly referred to as (R)-Tic or D-Tic, is a conformationally constrained analog of the amino acid phenylalanine (Phe). Its unique tetrahydroisoquinoline (THIQ) ring structure locks the side chain in a specific orientation, limiting the conformational freedom of the peptide backbone upon incorporation [1]. This characteristic makes it a valuable chiral building block for peptidomimetic design, where stabilizing a defined secondary structure is crucial for biological activity . It is a non-natural, optically active α-amino acid with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [2].

Why (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid Cannot Be Substituted by Phenylalanine or Racemic Mixtures


The (R)-enantiomer (D-Tic) is not interchangeable with its (S)-enantiomer (L-Tic), the racemic mixture (DL-Tic), or the natural amino acid L-phenylalanine. These molecules differ fundamentally in their three-dimensional orientation, which dictates their interaction with chiral biological targets like receptors and enzymes. Substitution with the incorrect enantiomer can lead to a complete loss of desired biological activity, or a switch from agonism to antagonism, as demonstrated in studies on oxytocin and opioid receptor ligands [1]. Furthermore, using the racemate introduces an equal amount of the non-functional or even counteractive enantiomer, which can complicate analytical characterization, reduce synthetic yield in subsequent chiral steps, and confound biological assay results.

Comparative Evidence for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (CAS 103733-65-9)


Defined Chirality and Preferred Side-Chain Conformation Compared to Natural Phenylalanine

The core differentiation of (R)-Tic lies in its rigidified backbone. Unlike the flexible side chain of natural L- or D-phenylalanine, which can sample multiple conformations, the tetrahydroisoquinoline ring of D-Tic restricts the side-chain chi-1 torsion angle. Conformational analysis by NMR and X-ray crystallography has definitively identified that the D-Tic side chain adopts a preferred D, gauche(-) conformation [1]. This structural constraint is critical for designing peptides with enhanced receptor selectivity and metabolic stability. This is in stark contrast to the unconstrained phenylalanine, which can adopt various orientations, and the S-enantiomer, which does not share this specific conformational preference.

Peptidomimetics Conformational Analysis NMR Spectroscopy

Distinct Pharmacological Profiles of D-Tic vs. L-Tic in Oxytocin Receptor Ligands

The incorporation of D-Tic versus L-Tic into the same peptide scaffold leads to fundamentally different pharmacological outcomes. In a study on oxytocin (OT) analogues, substituting the residue at position 7 with L-Tic resulted in a partial agonist ([L-Tic7]OT), while substitution with D-Tic produced a pure antagonist ([D-Tic7]OT) [1]. Furthermore, the binding affinity for the human oxytocin receptor differed markedly between the two enantiomers, with the D-analogue showing a lower affinity (higher IC50) than its L-counterpart [1].

Oxytocin Receptor Pharmacology Chiral Resolution

Synthesis of (R)-Enantiomer with Minimized Racemization for High Optical Purity

The procurement of high-purity (R)-Tic is facilitated by modern synthetic methods that minimize racemization, a common problem with the classical Pictet-Spengler cyclization. An improved synthesis of a key (3R)-Tic derivative achieves a high yield of 95% with a controlled degree of racemization of 7% or less, resulting in a final product with an enantiomeric excess (ee) improved to 99.4% after recrystallization . This is a significant improvement over earlier methods, such as the synthesis of (S)-Tic from L-phenylalanine which was reported to occur with 32% racemization [1].

Asymmetric Synthesis Pictet-Spengler Reaction Chiral Purity

Verifiable High Optical Rotation as a Procurement Quality Metric

A key differentiator for procuring the correct enantiomer is its specific optical rotation, a precise and measurable physical property. Reputable vendors specify the optical rotation for the (R)-enantiomer (CAS 103733-65-9), with a reported value of [α] = +156.5° . This provides a clear, quantitative benchmark to verify the identity and chiral integrity of the material upon receipt. In contrast, the (S)-enantiomer exhibits a specific rotation of -157.4° . This stark, measurable difference allows for definitive confirmation that the correct chiral form has been obtained.

Quality Control Analytical Chemistry Chiral Specification

Optimized Application Scenarios for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid


Design of Peptide-Based Oxytocin Antagonists

This compound is the definitive building block for creating oxytocin receptor antagonists. Research shows that incorporating D-Tic at a key position in the oxytocin peptide sequence switches the biological activity from agonism to pure antagonism [1]. This application is directly supported by the head-to-head comparative binding affinity data between D-Tic and L-Tic analogues.

Synthesis of Selective Delta-Opioid Receptor Modulators

(R)-Tic (D-Tic) serves as a core pharmacophoric element in the well-known dipeptide Dmt-Tic, a prototype for developing highly selective delta-opioid receptor antagonists and, with further modification, agonists [1]. The constrained conformation provided by D-Tic is essential for achieving the required receptor selectivity and functional profile (agonist vs. antagonist).

High-Yield Synthesis of Chiral (3R)-THIQ Derivatives

For medicinal chemistry programs requiring the (3R) stereochemistry, this compound is the preferred starting material due to its well-characterized and high-yielding synthetic pathways. Advanced protocols for (3R)-derivatives report minimal racemization (≤7%) and excellent overall yields, a key advantage for scalable production [1]. This efficiency directly supports procurement decisions for larger-scale research projects.

Enhancing Therapeutic Index of Antimicrobial Peptides

In structure-activity relationship (SAR) studies, replacing a D-phenylalanine residue with D-Tic in the cyclic antimicrobial peptide gramicidin S resulted in a significant improvement in its therapeutic index [1]. This improvement was primarily driven by a sharp decrease in the peptide's hemolytic toxicity, a major dose-limiting side effect. This application highlights the value of (R)-Tic in optimizing the drug-like properties of peptide-based therapeutics.

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